molecular formula C20H20Cl2N2O5S B3589420 2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE

2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE

Cat. No.: B3589420
M. Wt: 471.4 g/mol
InChI Key: RANXMAFCHKSQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin ring, a piperidinosulfonyl group, and two chlorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxin ring and the introduction of the piperidinosulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE can be compared with other similar compounds, such as:

    3,4-DICHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE: This compound shares a similar benzodioxin ring structure but lacks the piperidinosulfonyl group.

    2,4-DICHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZAMIDE: This compound also features the benzodioxin ring and chlorine atoms but differs in the functional groups attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O5S/c21-15-12-16(22)19(30(26,27)24-6-2-1-3-7-24)11-14(15)20(25)23-13-4-5-17-18(10-13)29-9-8-28-17/h4-5,10-12H,1-3,6-9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANXMAFCHKSQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE

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